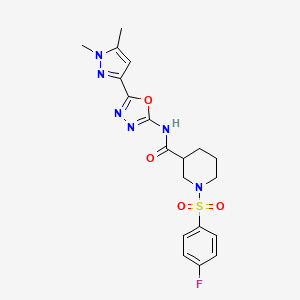

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide

Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine core functionalized with a sulfonyl group at the 1-position (4-fluorophenyl substituent) and a carboxamide moiety at the 3-position. The 1,3,4-oxadiazole ring is substituted at the 5-position with a 1,5-dimethylpyrazole group.

Molecular Formula: C₂₀H₂₀FN₅O₄S

Molecular Weight: ~453.47 g/mol (calculated).

Key Features:

- Piperidine ring: Enhances conformational flexibility and bioavailability.

- 4-Fluorophenyl sulfonyl group: Improves metabolic stability and binding affinity.

- 1,3,4-Oxadiazole: Imparts electron-withdrawing properties and rigidity.

- 1,5-Dimethylpyrazole: May modulate solubility and target interactions.

Properties

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN6O4S/c1-12-10-16(24-25(12)2)18-22-23-19(30-18)21-17(27)13-4-3-9-26(11-13)31(28,29)15-7-5-14(20)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,21,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCIISYBUSWVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a piperidine core substituted with a sulfonyl group and a pyrazole-oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 289.33 g/mol. The presence of the oxadiazole and pyrazole rings is significant as these structures are known to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyrazole and oxadiazole moieties exhibit considerable antimicrobial properties. For instance, derivatives similar to the target compound have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. In vitro studies have shown that related pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including glioma (C6) and cervical cancer (HeLa) cells. For example, a derivative exhibited an IC50 of 5.13 µM against C6 cells, outperforming standard chemotherapy agents like 5-fluorouracil (IC50 = 8.34 µM) .

Mechanism of Action:

The anticancer activity is attributed to the induction of cell cycle arrest at the G0/G1 phase and subsequent apoptosis via intrinsic pathways . Flow cytometry analyses revealed significant alterations in cell cycle distribution upon treatment with these compounds.

| Cell Line | IC50 (µM) | Comparative Agent | IC50 (µM) |

|---|---|---|---|

| C6 | 5.13 | 5-FU | 8.34 |

| HeLa | Not reported | Not reported | Not reported |

Anti-inflammatory Activity

Compounds featuring the oxadiazole ring have been noted for their anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies indicate that these compounds can modulate signaling pathways involved in inflammation, potentially offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .

Case Studies

A notable case study involved the synthesis of various oxadiazole derivatives which were evaluated for their biological activities. Among these derivatives, one compound demonstrated potent inhibitory activity against histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammatory responses .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxadiazole moieties. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives similar to N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide have been evaluated for their effectiveness against breast cancer and leukemia cells, demonstrating significant cytotoxicity with IC50 values in the low micromolar range .

Antimicrobial Properties

Compounds with similar structures have also been investigated for their antimicrobial properties. The incorporation of a sulfonamide group has been linked to enhanced antibacterial activity against various strains of bacteria. Studies have indicated that these compounds can exhibit bactericidal effects comparable to established antibiotics, making them potential candidates for treating resistant bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting their utility in managing inflammatory diseases like arthritis and colitis .

Photonic Devices

Due to their unique electronic properties, compounds like this compound are being explored for use in photonic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for applications in solar cells and light-emitting diodes (LEDs) .

Sensor Technologies

The structural features of this compound lend themselves to applications in sensor technologies. The ability to undergo specific chemical reactions allows for the development of sensors capable of detecting environmental pollutants or biological markers .

Case Study 1: Anticancer Activity Evaluation

In a recent study published in a pharmacological journal, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested against human breast cancer cell lines. The most active compound exhibited an IC50 value of 0.75 µM, significantly lower than that of doxorubicin, a commonly used chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on assessing the antimicrobial efficacy of related compounds against multi-drug resistant strains of Staphylococcus aureus. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL, showcasing their potential as new antimicrobial agents .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains four key reactive domains:

-

Piperidine-3-carboxamide

-

4-Fluorobenzenesulfonyl group

-

1,3,4-Oxadiazole ring

-

1,5-Dimethylpyrazole moiety

Each domain contributes distinct reactivity patterns:

Synthetic Routes and Intermediate Reactivity

The synthesis of this compound likely involves multi-step protocols, as inferred from analogous structures:

2.1. Key Synthetic Steps (Hypothetical)

-

Formation of 1,3,4-oxadiazole :

-

Sulfonylation of Piperidine :

-

Final Amide Bond Formation :

3.1. Hydrolysis Reactions

-

Carboxamide Hydrolysis :

-

Sulfonamide Stability :

-

Resists hydrolysis under mild conditions but degrades in concentrated H₂SO₄ or

-

Comparison with Similar Compounds

Pyrazolo-Pyrimidine Sulfonamide (Example from )

Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Molecular Weight: 589.1 g/mol (observed) Melting Point: 175–178°C . Key Differences:

- Core Structure : Pyrazolo[3,4-d]pyrimidine instead of oxadiazole-piperidine.

- Substituents : Chromen-4-one and additional fluorophenyl groups.

- Bioactivity : Likely kinase inhibition due to pyrimidine and sulfonamide motifs.

Thiadiazole-Pyrrolidine Carboxamide (Example from )

Compound : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula : C₁₆H₁₈FN₃O₂S

Molecular Weight : ~335.40 g/mol (calculated).

Key Differences :

- Core Structure : Pyrrolidine-thiadiazole instead of piperidine-oxadiazole.

- Substituents : 5-Oxopyrrolidine and isopropyl-thiadiazole.

- Bioactivity: Potential antimicrobial or anti-inflammatory applications due to thiadiazole .

Pyrazole Carbothioamide Derivatives (Example from )

Compound : 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Key Differences :

- Core Structure : Dihydropyrazole fused with isoxazole.

- Functional Groups : Carbothioamide (C=S) instead of carboxamide (C=O).

- Bioactivity : Anticancer or antiparasitic activity due to nitro and thioamide groups .

Physicochemical and Pharmacokinetic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.